4-Chloro-3-(difluoromethyl)picolinaldehyde
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Overview
Description
4-Chloro-3-(difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
The synthesis of 4-Chloro-3-(difluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 3-(difluoromethyl)picolinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques like continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Chloro-3-(difluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can modulate various biochemical pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
4-Chloro-3-(difluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:
3,5-Dichloro-4-(difluoromethyl)picolinaldehyde: This compound has an additional chloro group, which may alter its reactivity and biological activity.
4,5-Dichloro-3-(difluoromethyl)picolinaldehyde:
3-Chloro-4-(difluoromethoxy)picolinaldehyde: The presence of a difluoromethoxy group instead of a difluoromethyl group can influence the compound’s stability and reactivity
Properties
Molecular Formula |
C7H4ClF2NO |
---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-1-2-11-5(3-12)6(4)7(9)10/h1-3,7H |
InChI Key |
OZXCGWWVSKJKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)F)C=O |
Origin of Product |
United States |
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